molecular formula C20H20N2O B1359466 2-Cyano-4'-piperidinomethyl benzophenone CAS No. 898771-05-6

2-Cyano-4'-piperidinomethyl benzophenone

Cat. No.: B1359466
CAS No.: 898771-05-6
M. Wt: 304.4 g/mol
InChI Key: TYWZKTMRJGUSSO-UHFFFAOYSA-N
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Description

Contextualizing Benzophenone (B1666685) Derivatives in Advanced Organic Synthesis and Medicinal Chemistry Research

Benzophenone and its derivatives are a well-established class of compounds with significant applications. The diarylketone core of benzophenone serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govrsc.orgrsc.org In organic synthesis, benzophenones are common photosensitizers and are used as building blocks for more complex molecules. nih.gov The synthesis of substituted benzophenones is often achieved through established methods like the Friedel–Crafts acylation. nih.gov

Table 1: Selected Biological Activities of Benzophenone Derivatives

Biological Activity Example of Benzophenone Derivative Class Reference
Anti-inflammatory Benzoate-substituted benzophenones nih.gov
Anticancer Benzophenone-thiazole derivatives nih.gov
Antiviral (Anti-HIV) Benzophenone-uracil hybrids nih.gov

This table is illustrative of the benzophenone class in general, as no specific data exists for 2-Cyano-4'-piperidinomethyl benzophenone.

The Role of Cyano Functionality in Contemporary Chemical Research

The cyano (or nitrile) group is a small, linear, and electron-withdrawing functional group that plays a crucial role in modern chemical research. In medicinal chemistry, its incorporation into a drug candidate can enhance binding affinity to biological targets and improve pharmacokinetic profiles. ijcrr.com The cyano group can act as a bioisostere for other functional groups and is a key component in the design of covalent inhibitors, which form a stable bond with their target protein. nih.gov

Significance of Piperidinomethyl Moieties in Compound Design and Chemical Biology

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals. mdpi.com Its saturated, six-membered ring structure can adopt a stable chair conformation, which is useful for orienting substituents in three-dimensional space to optimize interactions with biological targets. The piperidinomethyl group, in particular, can improve a compound's solubility and basicity, which are important properties for drug candidates. Piperidine derivatives are found in drugs targeting a vast range of conditions, highlighting their importance in compound design. mdpi.com

Interdisciplinary Research Perspectives on Complex Organic Molecules

The study of complex organic molecules, such as the one , inherently requires an interdisciplinary approach. Research would typically involve:

Organic Chemistry: To design and execute an efficient synthesis of the molecule.

Medicinal Chemistry: To assess its potential as a therapeutic agent through computational modeling and biological assays. scielo.br

Pharmacology: To evaluate its effects on biological systems in vitro and in vivo.

Structural Biology: To understand its interaction with biological targets at the molecular level.

Without published research on this compound, any discussion of its specific properties, synthesis, or biological activity would be purely speculative. The generation of detailed research findings and data tables, as requested, is therefore not feasible.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-18-6-2-3-7-19(18)20(23)17-10-8-16(9-11-17)15-22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWZKTMRJGUSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642678
Record name 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-05-6
Record name 2-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 2 Cyano 4 Piperidinomethyl Benzophenone

Strategic Approaches to Benzophenone (B1666685) Core Synthesis and Derivatization

The benzophenone framework serves as the central structural motif. Its synthesis and subsequent derivatization can be achieved through several reliable and versatile methods.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to the benzophenone core. vedantu.comchemistryjournals.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst. pearson.com

To construct a precursor for 2-Cyano-4'-piperidinomethyl benzophenone, one could envision reacting a suitably substituted benzene (B151609) derivative with a substituted benzoyl chloride. For instance, the acylation of a toluene (B28343) derivative (a precursor to the piperidinomethyl group) with 2-cyanobenzoyl chloride could be a viable step. The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). vedantu.comresearchgate.net The choice of solvent and catalyst can significantly influence the reaction's efficiency. researchgate.net While traditional organic solvents are common, research has explored the use of ionic liquids as a dual catalyst-solvent system. researchgate.net

The mechanism involves the formation of an acylium ion, a potent electrophile, which then attacks the aromatic ring. vedantu.com A subsequent deprotonation restores aromaticity, yielding the desired benzophenone derivative. pearson.com

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation

Catalyst System Typical Conditions Advantages Disadvantages
AlCl₃ (stoichiometric) Anhydrous conditions, organic solvent (e.g., CS₂, nitrobenzene) High reactivity, widely applicable Requires more than stoichiometric amounts, generates significant waste, moisture sensitive
FeCl₃ (catalytic) Higher temperatures, reflux More cost-effective, can be used in catalytic amounts Generally less reactive than AlCl₃, may require harsher conditions. researchgate.net
Ionic Liquids (e.g., BmimCl–FeCl₃) Dual catalyst-solvent, mild to moderate temperatures Reusable, can lead to higher catalytic activity. researchgate.net Can be expensive, product isolation may be complex

This table is generated based on data from multiple sources to provide a comparative overview. chemistryjournals.netresearchgate.netresearchgate.net

Modern cross-coupling reactions provide a powerful and modular alternative for constructing the benzophenone scaffold, offering excellent functional group tolerance and control over substitution patterns. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly prominent in this context. mdpi.comresearchgate.net

A general strategy would involve the coupling of an arylboronic acid with an aryl halide. For the target molecule, this could translate to the reaction of a (2-cyanophenyl)boronic acid derivative with a 4-(piperidinomethyl)phenyl halide, or vice-versa. This approach allows for the late-stage connection of two complex aromatic fragments. The versatility of the Suzuki coupling has been demonstrated in the synthesis of various complex benzophenone-containing natural products and pharmaceutical intermediates. mdpi.comsemanticscholar.org

Other synthetic strategies for forming the benzophenone core include the addition of an organometallic species (like a Grignard reagent) to an aromatic aldehyde, followed by oxidation of the resulting secondary alcohol to the ketone. mdpi.comresearchgate.net

Table 2: Key Components in Suzuki-Miyaura Coupling for Benzophenone Synthesis

Component Example Role in Reaction
Aryl Halide 2-Bromobenzonitrile (B47965) Electrophilic partner
Arylboronic Acid/Ester (4-(Piperidinomethyl)phenyl)boronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf) Catalyzes the C-C bond formation. mdpi.com
Base K₂CO₃, Cs₂CO₃ Activates the boronic acid and facilitates transmetalation

This table outlines the typical components used in a Suzuki-Miyaura cross-coupling reaction for synthesizing a benzophenone scaffold. mdpi.com

Selective Introduction of the Cyano Group

The nitrile, or cyano, functional group is a versatile synthetic intermediate that can be converted into amines, carboxylic acids, and other functionalities. researchgate.netresearchgate.net Its introduction onto the benzophenone scaffold must be carefully planned to ensure correct positioning.

Several methods exist for the direct introduction of a cyano group onto an aromatic ring, typically by replacing a halogen atom.

Palladium-Catalyzed Cyanation : This is a highly effective and widely used modern method. wikipedia.org It allows for the conversion of aryl halides (chlorides, bromides, iodides) into aryl nitriles under relatively mild conditions. nih.govrsc.org A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.org The use of specialized palladium catalysts and ligands has made this reaction robust and applicable to a wide range of substrates with diverse functional groups. nih.govnih.govorganic-chemistry.org

Rosenmund-von Braun Reaction : This classical method involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN), usually at elevated temperatures in a polar solvent like DMF or pyridine (B92270). organic-chemistry.orgwikipedia.orgnumberanalytics.com While effective, the harsh conditions can limit its functional group tolerance, and product purification can be challenging. organic-chemistry.org Modern variations have been developed that use catalytic amounts of copper. wikipedia.org

Sandmeyer Reaction : This reaction provides a route to aryl nitriles from aryl amines. wikipedia.org The amine is first converted into a diazonium salt, which is then treated with copper(I) cyanide to install the nitrile group. lscollege.ac.in This method is valuable when the corresponding aryl halide is not readily available but the aniline (B41778) is. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orglscollege.ac.in Recent developments have even explored copper-free versions of this reaction under specific conditions. unito.it

Table 3: Comparison of Aromatic Cyanation Methods

Method Substrate Reagents Typical Conditions Key Features
Palladium-Catalyzed Cyanation Aryl Halide Pd catalyst, ligand, cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂) 80-120 °C, solvent (e.g., Dioxane, DMAC) Mild conditions, high functional group tolerance, catalytic metal usage. nih.govnih.govorganic-chemistry.org
Rosenmund-von Braun Reaction Aryl Halide CuCN (often stoichiometric) High temperatures (up to 200 °C), polar solvent (e.g., DMF, Pyridine) Classic method, useful for specific substrates, can have purification issues. organic-chemistry.orgnumberanalytics.comnumberanalytics.com

This table summarizes and compares the primary methods for introducing a cyano group onto an aromatic ring. nih.govnih.govorganic-chemistry.orgorganic-chemistry.orgnumberanalytics.comwikipedia.orglscollege.ac.innumberanalytics.com

An alternative to direct cyanation is the conversion of an existing functional group into a nitrile. This can be a strategic choice if a precursor with a different functional group is more accessible.

Dehydration of Amides : Primary amides can be dehydrated to form nitriles using a variety of reagents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅). fiveable.meebsco.com If a precursor like 2-carboxamido-4'-piperidinomethyl benzophenone were synthesized, this method could be applied to generate the final cyano group.

From Aldehydes : Aromatic aldehydes can be converted to nitriles in one or two steps. A common method involves the formation of an aldoxime by reacting the aldehyde with hydroxylamine, followed by dehydration of the oxime to the nitrile. researchgate.net

Achieving the correct regiochemistry—placing the cyano group at the C2 position of the benzophenone core—is critical. The choice of synthetic strategy directly impacts this outcome.

Starting Material Control : The most straightforward approach to ensure regioselectivity is to use a starting material that already contains the cyano group (or a precursor) at the desired position. For example, using 2-bromobenzonitrile or 2-aminobenzonitrile (B23959) as a key building block in a Friedel-Crafts or coupling reaction fixes the position of the nitrile from the outset.

Directing Group Effects : If a cyanation reaction were to be performed on a substituted benzophenone, the inherent directing effects of the substituents would need to be considered. The benzoyl group is a meta-directing deactivator for electrophilic aromatic substitution. The cyano group itself is also strongly deactivating. quora.com Therefore, introducing the cyano group via electrophilic substitution at a late stage is generally not a feasible strategy. Nucleophilic aromatic substitution (S_NAr) could be an option if a suitable leaving group (e.g., a halogen) is present at the 2-position and activated by the electron-withdrawing carbonyl group.

Ultimately, building the molecule from fragments that already possess the correct substitution pattern is the most reliable method for achieving the desired regioselectivity for a complex molecule like this compound.

Integration of the Piperidinomethyl Moiety

The introduction of the piperidinomethyl group onto the benzophenone framework is a critical transformation that can be accomplished through several established and reliable synthetic routes.

The Mannich reaction is a powerful C-C bond-forming reaction that provides a direct route to aminomethylation. oarjbp.com This one-pot, three-component condensation involves a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a secondary amine (in this case, piperidine). oarjbp.comnih.gov For the synthesis of the target compound, a 2-cyanobenzophenone (B1307989) precursor would serve as the acidic component, reacting with formaldehyde (B43269) and piperidine (B6355638) to install the piperidinomethyl group at the electron-rich 4'-position of the phenyl ring.

The mechanism proceeds via the formation of a reactive piperidinium- N-methyleneiminium ion (an Eschenmoser's salt precursor) from piperidine and formaldehyde. This electrophilic species then undergoes an electrophilic aromatic substitution reaction with the activated benzophenone ring to yield the final product. nih.gov The Mannich reaction is valued for its operational simplicity and atom economy. jofamericanscience.orgnih.gov

Table 1: Components for Mannich Reaction Synthesis

Component Role Example for Target Synthesis
Active Hydrogen Compound Aromatic Substrate 2-Cyanobenzophenone
Non-enolizable Aldehyde Carbon Source for Methylene (B1212753) Bridge Formaldehyde (or Paraformaldehyde)

An alternative strategy for forming the piperidine ring involves the chemical reduction of a corresponding pyridine precursor. This multi-step approach would begin with a 2-cyano-4'-(pyridin-4-ylmethyl)benzophenone intermediate. The aromatic pyridine ring of this intermediate would then be reduced to the saturated piperidine ring.

Catalytic hydrogenation is the most common method for this transformation, employing transition metal catalysts under a hydrogen atmosphere. dtic.mil Various catalytic systems have been developed to achieve high efficiency and selectivity. nih.gov

Table 2: Comparison of Catalytic Systems for Pyridine Reduction

Catalyst Conditions Advantages Disadvantages
Nickel (e.g., Raney Ni) High temperature (170-200°C) and pressure dtic.mil Cost-effective Harsh reaction conditions
Rhodium (e.g., Rh/C) 80°C, 5 atm H₂ in water organic-chemistry.org Mild conditions, high efficiency Higher catalyst cost
Palladium (e.g., Pd/C) Ambient conditions with ammonium (B1175870) formate (B1220265) organic-chemistry.org Very mild (transfer hydrogenation), avoids high-pressure H₂ May require specific N-oxide precursors

This route offers the advantage of utilizing well-established pyridine chemistry before the final reduction step. nih.gov

Direct alkylation and reductive amination represent two distinct but related methods for installing the piperidinomethyl group.

Alkylation: This approach involves a nucleophilic substitution reaction. A precursor such as 2-cyano-4'-(bromomethyl)benzophenone is reacted with piperidine, which acts as a nucleophile, displacing the bromide to form the C-N bond directly. asianpubs.org This is a straightforward and classical method for amine synthesis. researchgate.net

Reductive Amination: This is arguably one of the most robust and widely used methods for synthesizing amines. nih.gov The process begins with the reaction of an aldehyde, in this case, 2-cyano-4'-formylbenzophenone, with piperidine. This condensation forms an intermediate iminium ion, which is not isolated but is reduced in situ to the target tertiary amine. cam.ac.uk A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being particularly mild and selective for this transformation. organic-chemistry.org

Table 3: Common Reducing Agents for Reductive Amination | Reducing Agent | Typical Solvent | Key Features | | :--- | :--- | :--- | | Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective for iminium ions, tolerant of many functional groups. organic-chemistry.org | Moisture sensitive. | | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective, but highly toxic (cyanide release at low pH). | Requires careful pH control. | | Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (EtOH), Methanol (MeOH) | "Green" method, high yielding. | Requires specialized pressure equipment. | | Polymethylhydrosiloxane (PMHS) | Methanol (MeOH) | Inexpensive and environmentally benign. organic-chemistry.org | May require a catalyst (e.g., stannous chloride). organic-chemistry.org |

Modular and Convergent Synthesis Strategies for Analogues

For the efficient development of analogues of this compound, modular and convergent synthetic strategies are highly advantageous. mdpi.com Unlike a linear synthesis where the molecule is built step-by-step, a convergent approach involves preparing key fragments (modules) of the molecule independently, which are then combined in the final stages. researchgate.net

A potential convergent strategy for this class of compounds could involve the synthesis of two key modules:

Module A: A series of substituted 2-cyanobenzoyl precursors (e.g., 2-cyanobenzoyl chlorides or 2-cyanobenzoic acids).

Module B: A series of substituted 4-(piperidinomethyl)phenyl precursors (e.g., 4-(piperidinomethyl)benzene derivatives).

These modules can then be coupled using a robust bond-forming reaction, such as a Friedel-Crafts acylation, where the benzoyl chloride (Module A) acylates the activated phenyl ring of Module B. researchgate.netresearchgate.net This approach allows for the rapid generation of a library of analogues by simply varying the substituents on each module. nih.govnih.gov

Table 4: Modular Approach to Analogue Synthesis via Friedel-Crafts Acylation

Module A (Substituted 2-Cyanobenzoyl Chloride) Module B (Substituted 4-(Piperidinomethyl)benzene) Resulting Analogue
2-Cyano-5-fluorobenzoyl chloride 1-((4-Methylphenyl)methyl)piperidine 2-Cyano-5-fluoro-4'-(piperidinomethyl)benzophenone derivative
2-Cyano-4-methoxybenzoyl chloride 1-((4-Chlorophenyl)methyl)piperidine 2-Cyano-4-methoxy-4'-(piperidinomethyl)benzophenone derivative

Stereochemical Considerations in Synthesis

The parent compound, this compound, is achiral and possesses no stereocenters. The piperidine ring is symmetrically substituted, and the methylene bridge does not create a chiral center. Therefore, stereochemical considerations are not applicable to the synthesis of the parent compound itself.

However, stereochemistry becomes a critical factor in the synthesis of certain analogues. If substituents are introduced onto the piperidine ring (e.g., at the 2-, 3-, or 4-positions) or onto the methylene bridge, chiral centers can be created. For instance, the synthesis of an analogue with a methyl group at the 3-position of the piperidine ring would result in a racemic mixture unless an asymmetric synthesis is employed.

Accessing enantiomerically pure substituted piperidines often relies on advanced synthetic methods such as:

Asymmetric Hydrogenation: Using chiral catalysts (e.g., Iridium or Rhodium-based) to reduce substituted pyridine or pyridinium (B92312) precursors can provide enantioenriched piperidines. nih.govnih.gov

Chiral Pool Synthesis: Starting from naturally occurring chiral molecules to construct the piperidine ring.

Resolution: Separating a racemic mixture of a chiral piperidine intermediate using chiral chromatography or classical resolution with a chiral acid.

Therefore, while the synthesis of the title compound is stereochemically straightforward, the creation of a diverse library of analogues requires careful consideration of potential stereoisomers and the application of appropriate asymmetric synthetic strategies. nih.gov

Iii. Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's conformation in solution.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy : The proton (¹H) NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. For 2-Cyano-4'-piperidinomethyl benzophenone (B1666685), the spectrum can be divided into distinct regions. The aromatic region, typically between δ 7.0-8.0 ppm, would show a complex set of signals corresponding to the eight protons on the two phenyl rings. The protons on the cyanobenzoyl ring are expected to be further downfield due to the electron-withdrawing effects of the cyano and carbonyl groups. The four protons on the piperidinomethyl-substituted ring would appear as two distinct doublets, characteristic of a para-substituted system. A singlet, integrating to two protons, would be expected for the benzylic methylene (B1212753) (-CH₂-) bridge around δ 3.5-4.5 ppm. The ten protons of the piperidine (B6355638) ring would appear in the aliphatic region (δ 1.5-2.5 ppm) as a series of broad multiplets.

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show 20 distinct signals. Key signals include the carbonyl carbon (C=O) at a downfield chemical shift of approximately δ 195 ppm, and the cyano carbon (-C≡N) around δ 118 ppm. rsc.orgoregonstate.edu The aromatic carbons would resonate in the δ 125-145 ppm range, with quaternary carbons (those without attached protons) typically showing weaker signals. researchgate.net The aliphatic carbons of the piperidine ring and the methylene bridge would appear upfield, generally between δ 25-60 ppm. bhu.ac.in

¹⁵N NMR Spectroscopy : While less common, Nitrogen-15 (¹⁵N) NMR can provide direct information about the electronic environment of the nitrogen atoms. diva-portal.org The spectrum would be expected to show two signals: one for the nitrogen atom in the cyano group and another for the nitrogen within the piperidine ring. The chemical shifts of these nuclei are sensitive to hybridization and substitution, offering another layer of structural verification.

Two-Dimensional NMR Techniques (COSY, HSQC/HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment maps out proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of adjacent protons within the aromatic rings and establish the sequence of methylene groups within the piperidine ring. Cross-peaks would connect protons that are separated by two or three bonds.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for definitively assigning the carbon signal for each protonated carbon in the molecule, such as linking the aromatic proton signals to their corresponding aromatic carbon signals and the aliphatic protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY data is crucial for determining the molecule's preferred three-dimensional conformation. For example, spatial correlations between protons on the two separate aromatic rings could indicate the rotational preference around the carbonyl bridge.

Advanced NMR Applications for Conformational Analysis

The conformation of 2-Cyano-4'-piperidinomethyl benzophenone in solution is governed by rotation around several single bonds and the puckering of the piperidine ring. The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. The orientation of the two phenyl rings relative to the carbonyl group is a key conformational feature. Data from NOESY experiments, combined with the analysis of proton-proton coupling constants, can be used to determine the dihedral angles between the rings and the carbonyl plane. This analysis helps to build a detailed 3D model of the molecule's most stable conformer in solution.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with very high precision (typically to four or five decimal places). nih.govnih.gov For this compound, which has a molecular formula of C₂₀H₂₀N₂O, the theoretical exact mass can be calculated. An HRMS experiment would measure the actual mass of the molecular ion (e.g., [M+H]⁺), and if this experimental value matches the calculated theoretical mass to within a few parts per million (ppm), it provides unambiguous confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. ijpsjournal.comrsc.orgresearchgate.net The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. researchgate.net The analysis of these fragmentation pathways allows for the confirmation of the connectivity of different structural units within the molecule.

For the protonated molecule [C₂₀H₂₁N₂O]⁺, several characteristic fragmentation pathways can be predicted:

Alpha-cleavage adjacent to the piperidine nitrogen is a common pathway for amines, leading to the formation of a stable iminium ion. Cleavage of the C-C bond between the methylene bridge and the piperidine ring would result in a fragment ion at m/z 84.

Benzylic cleavage of the bond between the methylene group and the phenyl ring would generate a highly stable piperidinomethyl cation (m/z 98) or, more likely, a tropylium-type ion after rearrangement.

Cleavage at the carbonyl group is characteristic of benzophenones. This can lead to the formation of a cyanobenzoyl cation (m/z 129) or a piperidinomethylbenzoyl cation (m/z 208).

The predicted fragments and their corresponding mass-to-charge ratios are summarized in the table below.

Predicted m/zPossible Fragment IonProposed Fragmentation Pathway
208[C₁₄H₁₄NO]⁺Loss of the cyanophenyl radical
129[C₈H₄NO]⁺Cleavage yielding the cyanobenzoyl cation
98[C₆H₁₂N]⁺Benzylic cleavage yielding the piperidinomethyl cation
84[C₅H₁₀N]⁺Alpha-cleavage yielding the piperidinyl iminium ion

The combination of these MS techniques provides complementary data to NMR, offering a comprehensive and definitive structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components: the benzophenone core, the cyano group, and the piperidinomethyl substituent.

The most prominent features in the spectrum would be the strong absorption bands from the carbonyl (C=O) and nitrile (C≡N) stretching vibrations. The diaryl ketone's carbonyl group is expected to produce a strong absorption peak in the range of 1650-1670 cm⁻¹, a characteristic region for conjugated ketones. researchgate.netresearchgate.net The nitrile group's C≡N triple bond stretch is anticipated to appear as a sharp, medium-intensity band around 2220-2230 cm⁻¹. sphinxsai.com

The aromatic rings will contribute several bands, including C-H stretching vibrations typically observed just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The piperidinomethyl group introduces aliphatic C-H stretching vibrations, which are expected below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range. researchgate.netnist.gov Furthermore, the C-N stretching vibration from the piperidine ring is expected in the fingerprint region, generally between 1100-1350 cm⁻¹. elixirpublishers.com

Table 1: Predicted Infrared (IR) Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-H (Piperidine, CH₂)Stretching2850 - 2950Medium to Strong
Nitrile (C≡N)Stretching2220 - 2230Medium, Sharp
Carbonyl (C=O)Stretching1650 - 1670Strong
Aromatic C=CRing Stretching1450 - 1600Medium to Strong
Aliphatic C-N (Piperidine)Stretching1100 - 1350Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. The UV-Vis spectrum of this compound is dominated by its extensive chromophore system, which includes the conjugated benzoyl and cyanophenyl moieties.

The spectrum is expected to show two main types of electronic transitions: π→π* (pi to pi-star) and n→π* (n to pi-star). The highly conjugated system of the benzophenone core gives rise to intense π→π* transitions. For the parent benzophenone molecule, a strong absorption band corresponding to a π→π* transition is typically observed around 250 nm. scialert.netresearchgate.net The presence of the cyano and piperidinomethyl substituents is likely to modulate the position and intensity of this band.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound
Transition TypeChromophorePredicted λmax (nm)Relative Intensity
π→πConjugated Benzophenone System~250 - 270High (Strong)
n→πCarbonyl Group (C=O)~330 - 350Low (Weak)

Complementary Spectroscopic Techniques (e.g., Circular Dichroism for Chiral Analogues)

While this compound is an achiral molecule, Circular Dichroism (CD) spectroscopy would be an invaluable tool for the stereochemical analysis of its chiral analogues. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is used to determine the absolute configuration and conformation of chiral molecules.

If a chiral center were introduced into the piperidine ring or an attached alkyl chain, the resulting enantiomers would produce mirror-image CD spectra. Furthermore, even achiral benzophenone derivatives can exhibit CD signals when placed in a chiral environment. This can be achieved through complexation with chiral hosts, such as cyclodextrins or chiral crown ethers, which can induce a CD spectrum in the achiral guest molecule. oup.com Studies have also shown that achiral benzophenone can crystallize in a chiral space group, and the resulting crystals exhibit a solid-state CD spectrum, which can be correlated to the absolute structure of the crystal packing. oup.comelsevierpure.com Therefore, CD spectroscopy represents a powerful complementary technique for probing the three-dimensional structure of chiral variants or supramolecular assemblies of this compound.

Integration of Spectroscopic Data with Computational Tools for Structure Elucidation

The integration of experimental spectroscopic data with computational chemistry provides a powerful synergy for definitive structural elucidation. protheragen.ai Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret spectroscopic properties with high accuracy. numberanalytics.com

For this compound, DFT calculations can be employed to compute the theoretical IR spectrum. By calculating the vibrational frequencies and their corresponding intensities, a predicted spectrum can be generated and compared with experimental results. This comparison aids in the precise assignment of complex vibrational modes in the fingerprint region and confirms the presence of key functional groups. chemrxiv.orgcomputabio.com

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a robust method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org TD-DFT calculations can determine the wavelengths of maximum absorption (λmax), oscillator strengths (related to intensity), and the nature of the molecular orbitals involved in each electronic transition. scialert.net This theoretical insight is crucial for correctly assigning the observed π→π* and n→π* transitions and understanding how substituents influence the electronic structure of the chromophore. This combined experimental and computational approach minimizes ambiguity and provides a comprehensive, validated structural assignment. researchgate.net

Iv. Computational Chemistry and Molecular Modeling in Research on 2 Cyano 4 Piperidinomethyl Benzophenone

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.netnih.gov For complex scaffolds such as benzophenone (B1666685) derivatives, QSAR models are instrumental in predicting the activities of newly designed compounds, saving significant resources and time compared to traditional high-throughput screening. nih.gov

The foundation of any QSAR model is the numerical representation of a molecule's chemical structure through molecular descriptors. mdpi.com These descriptors quantify various aspects of a molecule, including its constitutional, geometrical, and physicochemical characteristics. nih.gov In the development of QSAR models for benzophenone derivatives, a wide array of descriptors are calculated to capture the features responsible for a specific biological activity, such as antimalarial or anti-inflammatory effects. nih.govnih.gov

Predictive models are typically developed using statistical methods like Multiple Linear Regression (MLR), which correlates changes in descriptor values with variations in biological activity. nih.govmdpi.com For instance, a study on benzophenone derivatives as antimalarial agents utilized various physicochemical descriptors to build a predictive QSAR model. nih.gov Analysis of such models reveals which properties are most influential; for example, studies on other compound classes have found that parameters like polarization, dipole moment, lipophilicity, and molecular volume can have a significant effect on antioxidant activity. pensoft.net

Table 1: Common Types of Molecular Descriptors in QSAR Studies

Descriptor Category Description Examples
Constitutional Describe the basic structural composition of a molecule. Molecular weight, number of atoms, number of rings, number of H-bond acceptors. researchgate.net
Topological Characterize the connectivity and branching of atoms in a molecule. Carbon valence connectivity index, Wiener index. researchgate.net
Geometrical Describe the 3D arrangement of atoms in a molecule. Molecular surface area, molecular volume. pensoft.net
Physicochemical Relate to the physicochemical properties of the molecule. LogP (lipophilicity), molar refractivity, polarizability. nih.govpensoft.net

| Quantum-Chemical | Derived from quantum mechanical calculations, describing electronic properties. | HOMO/LUMO energies, dipole moment, partial charges. researchgate.netnih.gov |

These descriptors are carefully selected to build a robust model that accurately predicts the activity of new compounds within the same chemical class. nih.gov

With the increasing complexity of chemical data, machine learning (ML) has emerged as a powerful tool for developing more sophisticated and predictive QSAR models. mdpi.com ML algorithms can handle large datasets and capture complex, non-linear relationships between molecular descriptors and biological activity that may be missed by traditional linear methods. nih.gov

Various ML algorithms have been successfully applied in QSAR studies. researchgate.net These include methods like Support Vector Machines (SVM), Random Forest (RF), Gradient Boosted Trees (GBT), and Artificial Neural Networks (e.g., Multilayer Perceptron). nih.govresearchgate.net For example, in a study to identify potential VEGFR-2 inhibitors, ten different machine learning approaches were used to construct prediction models, with algorithms like K-Nearest Neighbors (KNN) and Random Forest showing high prediction accuracies. nih.gov The application of these methods allows for the efficient screening of virtual libraries of compounds to identify promising candidates for synthesis and testing. researchgate.net

Table 2: Machine Learning Algorithms Applied in QSAR/QSPR Modeling

Algorithm Brief Description Common Application
Multiple Linear Regression (MLR) A statistical method that uses several explanatory variables to predict the outcome of a response variable. mdpi.com Baseline models, identifying linear relationships.
Random Forest (RF) An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. nih.gov Classification and regression tasks with high accuracy.
Support Vector Machine (SVM) A supervised learning model that finds an optimal hyperplane to separate data points into different classes. nih.gov Pattern recognition and classification problems.
K-Nearest Neighbors (KNN) A non-parametric method that classifies a data point based on the majority class of its 'k' nearest neighbors in the feature space. nih.gov Classification tasks.
Gradient Boosted Trees (GBT) An ensemble technique that builds models sequentially, with each new model correcting the errors of the previous one. researchgate.net High-performance prediction in complex datasets.

| Multilayer Perceptron (MLP) | A class of feedforward artificial neural network (ANN) that consists of at least three layers of nodes. researchgate.net | Complex, non-linear relationship modeling. |

A critical aspect of QSAR modeling is to define its Applicability Domain (AD). mdpi.com The AD specifies the chemical space of structures for which the model can make reliable predictions. eawag.chnih.gov Predictions for compounds that fall outside this domain are considered extrapolations and are associated with a higher degree of uncertainty. researchgate.net Defining the AD is a key principle for model validation as recommended by the Organization for Economic Co-operation and Development (OECD). mdpi.comnih.gov

Validation is the process of assessing the reliability and relevance of a QSAR model. It involves both internal and external validation procedures. nih.gov

Internal validation techniques, such as cross-validation (e.g., leave-one-out or Q²), assess the robustness of the model using the training set data.

External validation evaluates the model's predictive power on an independent test set of compounds that were not used during model development. nih.gov

The performance of the model is judged by several statistical metrics. A good correlation between the experimental and predicted activities for the test set indicates high predictive power. nih.gov

Table 3: Key Metrics for QSAR Model Validation

Metric Description Purpose
R² (Coefficient of Determination) Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Measures the goodness-of-fit for the training set.
Q² (Cross-validated R²) An internal validation metric that assesses the predictive ability of the model. Measures the robustness and internal predictivity of the model.
R²_pred (Predictive R²) Calculated for the external test set to assess the model's ability to predict the activity of new compounds. Measures the external predictive power of the model.

| RMSE (Root Mean Square Error) | The standard deviation of the prediction errors (residuals). | Indicates the absolute error between predicted and actual values. nih.gov |

The Williams plot is a graphical method often used to visualize the applicability domain, plotting standardized residuals versus leverage values to identify response and structural outliers. tiu.edu.iq

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a ligand, such as 2-Cyano-4'-piperidinomethyl benzophenone, and its biological target, typically a protein or enzyme. nih.gov These methods provide atomic-level insights into the binding process, which is crucial for understanding the mechanism of action and for structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is used to identify the binding site (or "pocket") on the target protein and to characterize the specific molecular interactions that stabilize the ligand-protein complex. nih.gov

For benzophenone derivatives, docking studies have been employed to investigate their inhibitory potential against various enzymes, such as cyclooxygenase (COX) isoenzymes. nih.gov The results of these simulations can reveal:

Key interacting amino acid residues: Identifying which residues in the binding pocket form crucial contacts with the ligand. nih.gov

Types of interactions: Characterizing the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that contribute to binding affinity. nih.gov

Binding energy scores: Estimating the strength of the interaction, which helps in ranking potential inhibitors. nih.gov

For example, docking studies of certain inhibitors with the COX-2 active site have shown that a sulfonamide group can form hydrogen bonds with residues like Gln-192 and His-90, anchoring the molecule within a specific secondary pocket. nih.gov This detailed understanding of interaction modes is vital for optimizing lead compounds to improve their potency and selectivity.

While molecular docking often treats the protein as a rigid structure, molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movements of atoms in the protein and the surrounding solvent over time. frontiersin.org This approach allows for the study of protein flexibility and the explicit role of solvent molecules, both of which are critical for a realistic understanding of ligand binding. frontiersin.org

MD simulations can reveal how a protein's conformation changes upon ligand binding and how these movements can either facilitate or hinder the interaction. The solvent, typically water, is not a passive medium; its molecules form a hydration layer around the protein and can play a direct role in mediating ligand-receptor interactions. frontiersin.org Studies have shown that protein flexibility and dynamics are correlated with the mobility of the solvent molecules in the immediate solvation layer. frontiersin.org Understanding these effects is crucial, as changes in protein dynamics and the displacement of water molecules from the binding site can have significant thermodynamic consequences for ligand binding affinity.

Table of Compounds Mentioned

Compound Name

Scaffold Hopping and Fragment-Based Design Methodologies

In modern medicinal chemistry, scaffold hopping and fragment-based design are powerful computational strategies for the discovery of novel bioactive compounds. bhsai.org Scaffold hopping aims to identify isofunctional molecules with distinct core structures, which can lead to improved properties or novel intellectual property. bhsai.orguniroma1.it These computational techniques are instrumental in navigating the vast chemical space to find new therapeutic candidates. chemrxiv.org For a molecule like this compound, these methods offer rational pathways to explore structural diversity while retaining key pharmacophoric features.

Scaffold hopping is a key strategy used to discover structurally novel compounds by modifying the central core of a known active molecule. uniroma1.it The objective is to design new molecules that maintain the desired biological activity of the parent compound but possess a different core structure, potentially leading to improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties or a new intellectual property position. uniroma1.itacs.org Computational methods facilitate this by generating alternative scaffolds that preserve the spatial arrangement of essential interaction points (pharmacophores). acs.org

For this compound, the benzophenone core serves as the primary scaffold. A computational scaffold hopping approach would begin by defining the key pharmacophoric features: the cyano group as a potential hydrogen bond acceptor, the carbonyl group, the aromatic rings providing hydrophobic interactions, and the basic nitrogen in the piperidine (B6355638) ring, which is likely protonated at physiological pH and can form ionic interactions.

Computer algorithms can then search virtual libraries for new core structures that can accommodate these features in a similar three-dimensional arrangement. acs.org This could involve replacing the central benzophenone with bioisosteric cores that are structurally different but present similar electronic and steric properties. Machine learning and deep learning models are increasingly being used to identify novel chemotypes with desired activities through such computational approaches. buckingham.ac.uk

Below is an illustrative table of potential scaffold hops for the benzophenone core of this compound, which could be generated through computational analysis.

This table is illustrative and represents hypothetical outputs from a computational scaffold hopping workflow.

Original ScaffoldPotential Hopped ScaffoldRationale for Selection
BenzophenoneDiphenyl EtherMaintains two aromatic rings connected by a flexible linker, altering electronic properties.
BenzophenoneThiobenzophenoneReplaces the carbonyl oxygen with sulfur, modifying the hydrogen bonding capacity and geometry.
BenzophenoneN-Phenyl BenzamideIntroduces a hydrogen bond donor (the amide N-H) and changes the rotational barrier.
BenzophenonePhenyl Pyridyl KetoneReplaces one phenyl ring with a pyridine (B92270) ring to improve solubility and introduce a hydrogen bond acceptor.
BenzophenoneBenzoxazoleA rigid heterocyclic system that can mimic the orientation of the two aromatic rings. nih.gov

Fragment-Based Drug Design (FBDD) is a well-established method for identifying lead compounds by screening low-molecular-weight compounds, or "fragments," which typically bind with weak affinity to the biological target. nih.gov These initial hits are then optimized and grown into more potent, lead-like molecules. nih.govacs.org Computational methods, particularly virtual screening, are vital to FBDD as they allow for the rapid and cost-effective screening of vast fragment libraries. computabio.comnih.gov

In the context of this compound, if its biological target were known, computational fragment screening could be employed in several ways:

Deconstruction of the Parent Molecule: The structure of this compound can be computationally disassembled into its constituent fragments (e.g., cyanobenzoyl, piperidinomethyl, phenyl moieties). These fragments can then be used as queries to search for analogs within a larger fragment library that might bind to the target in a similar fashion.

Virtual Screening against the Target: Using a high-resolution structure of the target protein (obtained via X-ray crystallography or homology modeling), molecular docking algorithms can screen thousands or millions of fragments from a virtual library. nih.gov The goal is to identify fragments that bind to "hot spots" in the target's binding pocket. nih.gov The scoring functions used in these programs evaluate the binding affinity and complementarity between the fragment and the target. computabio.com

Fragment Growing or Linking: Once initial fragment hits are identified, computational tools can guide their optimization. This can involve in silico "growing" of the fragment by adding functional groups to improve affinity or "linking" two different fragments that bind to adjacent sites on the target. nih.gov

The process significantly narrows down the number of compounds for experimental validation, accelerating the drug discovery pipeline. acs.org

Computational Elucidation of Reaction Mechanisms in Synthesis

Computational chemistry provides powerful tools for investigating the mechanisms of organic reactions, offering insights that are often difficult to obtain through experimental means alone. anu.edu.au By modeling the reaction at a molecular level, it is possible to map out the entire reaction pathway, identify key intermediates and transition states, and understand the factors that control reactivity and selectivity. numberanalytics.comacs.org

Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules and elucidating reaction mechanisms. numberanalytics.commdpi.com DFT calculations can accurately predict the geometries and energies of reactants, products, and all points along the reaction coordinate. rsc.org This allows for the construction of a detailed potential energy surface, which maps the energy of the system as the reaction progresses. numberanalytics.com

A plausible synthetic route to this compound could involve a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and a suitable aromatic substrate, followed by further functionalization. For instance, the synthesis could involve the acylation of toluene (B28343) with 4-(chloromethyl)benzoyl chloride, followed by cyanation and nucleophilic substitution with piperidine.

DFT calculations, using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to model each step of this proposed synthesis. nih.gov By calculating the energies of all species involved, the most energetically favorable reaction pathway can be determined. rsc.org These calculations provide atomic-scale insights into the bond-forming and bond-breaking processes that govern the reaction. acs.orgyoutube.com

A key strength of DFT is its ability to locate and characterize transition states (TS), which are the energy maxima along the reaction pathway, and reaction intermediates, which are local energy minima between transition states. numberanalytics.com Identifying these transient species is crucial for a complete understanding of the reaction mechanism. numberanalytics.com

Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian software) can be used to locate a transition state structure between the reactant and product. github.io Once a stationary point is located, a frequency calculation is performed. A transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate to form the product. researchgate.net The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction step. libretexts.org

For the synthesis of this compound, DFT could be used to identify intermediates such as the sigma complex in the Friedel-Crafts acylation step. The calculated energies can help rationalize reaction outcomes and suggest modifications to reaction conditions to improve yield or selectivity.

The following table provides an example of the type of data that could be generated from DFT calculations for a single step in a hypothetical synthesis.

This data is purely illustrative and does not represent actual calculated values for the synthesis of this compound. Illustrative DFT-Calculated Energies for a Reaction Step

SpeciesMethod/Basis SetElectronic Energy (Hartree)Relative Energy (kcal/mol)
ReactantsB3LYP/6-31G(d,p)-850.123450.0
Transition StateB3LYP/6-31G(d,p)-850.08765+22.5
IntermediateB3LYP/6-31G(d,p)-850.11000+8.4
ProductsB3LYP/6-31G(d,p)-850.15432-19.4

Cheminformatics and Chemical Space Exploration

Cheminformatics involves the use of computational tools to analyze, store, and manage large quantities of chemical data, such as molecular structures and their associated properties. unibe.ch A central concept in cheminformatics is "chemical space," which encompasses the entirety of all possible molecules. nih.gov Exploring this space is fundamental to drug discovery. scispace.com

For this compound, cheminformatics tools can be used to characterize its properties and compare it to other known compounds. This involves calculating a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors can then be used to visualize the molecule's position within the broader chemical space. rsc.org

Analysis of the piperidine moiety is particularly relevant, as this substructure is common in many drugs and its conformation can significantly impact biological activity. researchgate.net Studies have explored the 3D fragment chemical space of piperidines, showing how substitution patterns lead to diverse shapes and properties suitable for drug discovery. nih.govwhiterose.ac.ukrsc.org Cheminformatics allows for the systematic analysis of these properties for this compound and a virtual library of its analogs. nih.gov

Commonly calculated descriptors include molecular weight (MW), LogP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These properties are often used to assess a compound's "drug-likeness."

These values are calculated from the chemical structure and may vary slightly depending on the algorithm used. They are provided for illustrative purposes. Illustrative Calculated Properties for this compound

PropertyValueDescription
Molecular FormulaC₂₀H₂₀N₂O---
Molecular Weight304.39 g/molThe mass of one mole of the compound.
LogP (Octanol-Water Partition Coefficient)3.85A measure of the compound's lipophilicity.
Topological Polar Surface Area (TPSA)41.1 ŲSum of surfaces of polar atoms; relates to membrane permeability.
Hydrogen Bond Acceptors3 (2x N, 1x O)Number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors0Number of atoms that can donate a hydrogen bond.
Rotatable Bonds4Number of bonds that allow free rotation, indicating molecular flexibility.

By mapping these properties, researchers can visualize where this compound lies in chemical space relative to existing drugs or other compound libraries, helping to guide the design of new analogs with more desirable property profiles. researchgate.net

Data Analysis and Virtual Screening of Compound Libraries

Virtual screening (VS) is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.govresearchgate.net This in silico approach serves as a cost-effective and time-efficient alternative to traditional high-throughput screening (HTS), allowing researchers to prioritize a smaller, more promising set of molecules for experimental testing. emanresearch.org

The process begins with the three-dimensional structure of the target protein, which can be determined experimentally through methods like X-ray crystallography or NMR, or predicted using computational techniques such as homology modeling if the experimental structure is unavailable. nih.gov A virtual library of compounds, which can range from thousands to billions of molecules, is then computationally "docked" into the active site of the target. nih.govschrodinger.com These libraries are often sourced from commercial vendors or internal databases and can be designed to contain compounds with specific characteristics, such as structural similarity to known active molecules like this compound. nih.govchemrxiv.org

Each compound in the library is evaluated by a scoring function that estimates its binding affinity for the target. nih.gov The resulting data is a ranked list of compounds, with the top-scoring molecules representing potential "hits." Data analysis is crucial at this stage to filter these hits based on various criteria, including predicted potency, drug-likeness properties, and structural novelty. For instance, in a hypothetical screening for inhibitors of a specific kinase, this compound and its analogs would be evaluated, and the top candidates selected based on their scores and interactions with key amino acid residues in the kinase's binding site.

Below is an illustrative data table representing the output of a virtual screening campaign against a hypothetical protein target, where a library of benzophenone derivatives was screened.

Compound IDStructureDocking Score (kcal/mol)Key Predicted Interactions
VS-Hit-001Analog A-10.8Hydrogen bond with LYS-78; Pi-cation with ARG-154
VS-Hit-002Analog B-10.5Hydrogen bond with ASP-161
Reference-01 This compound -9.7 Pi-cation with ARG-154
VS-Hit-003Analog C-9.5Hydrogen bond with LYS-78; Hydrophobic interaction with LEU-25
VS-Hit-004Analog D-9.1Hydrogen bond with ASP-161

AI-based Molecule Generation and Retrosynthesis

De Novo Molecule Generation

The following table shows a hypothetical set of novel molecules generated by an AI model, using this compound as an inspirational seed structure.

Generated IDProposed ModificationPredicted Affinity (pIC50)Drug-Likeness (QED Score)
AI-Gen-01Piperidine replaced with Morpholine8.50.88
AI-Gen-02Cyano group replaced with Trifluoromethyl8.20.85
AI-Gen-03Addition of a hydroxyl group to the benzoyl ring8.70.91
AI-Gen-04Methyl group on piperidine replaced with ethyl8.40.89
Disconnection StepTarget/IntermediateProposed PrecursorsReaction Type (Example)
1This compound(4-(piperidin-1-ylmethyl)phenyl)boronic acid + 2-Bromobenzonitrile (B47965)Suzuki Coupling
2(4-(piperidin-1-ylmethyl)phenyl)boronic acid1-(4-bromobenzyl)piperidineBorylation
31-(4-bromobenzyl)piperidine4-Bromobenzyl bromide + PiperidineNucleophilic Substitution

V. Mechanistic Organic Chemistry Investigations Pertaining to 2 Cyano 4 Piperidinomethyl Benzophenone

Elucidation of Specific Reaction Mechanisms in the Compound's Synthesis

The synthesis of 2-Cyano-4'-piperidinomethyl benzophenone (B1666685), like many substituted benzophenones, is most commonly achieved through the Friedel-Crafts acylation reaction. pearson.commdpi.com This classic electrophilic aromatic substitution method involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst. pearson.comyoutube.com For the target molecule, this would typically involve the reaction between a 2-cyanobenzoyl derivative (such as 2-cyanobenzoyl chloride) and a 4-piperidinomethyl substituted benzene (B151609) ring. The reaction is valued for its efficiency in forming the crucial carbon-carbon bond that creates the benzophenone core. nih.gov

The Friedel-Crafts acylation mechanism for the synthesis of 2-Cyano-4'-piperidinomethyl benzophenone can be dissected into three primary steps:

Formation of the Acylium Ion: The reaction is initiated by the interaction of the acylating agent, 2-cyanobenzoyl chloride, with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acid chloride. This coordination polarizes the carbon-chlorine bond, which then cleaves heterolytically to form a highly reactive and resonance-stabilized electrophile known as an acylium ion. youtube.com The resulting complex is [2-CN-C₆H₄CO]⁺[AlCl₄]⁻. The acylium ion is a potent electrophile due to the positive charge on the carbonyl carbon. mdpi.com

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the 4-piperidinomethyl-substituted benzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. pearson.com This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma (σ) complex. pearson.com This intermediate is resonance-stabilized, with the positive charge delocalized across the ortho and para positions relative to the point of attack. The piperidinomethyl group at the 4-position, being an electron-donating group, helps to stabilize this positively charged intermediate, thereby facilitating the reaction.

Deprotonation and Regeneration of Aromaticity: In the final step, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex where the acyl group has attached. youtube.com This proton removal restores the aromatic π-system, yielding the final product, this compound. The Lewis acid catalyst (AlCl₃) is regenerated in this step, along with the formation of HCl. youtube.com It is crucial to add water in a separate workup step to decompose the complex formed between the ketone product and the Lewis acid catalyst. youtube.com

Several factors influence the reaction rate:

Nature of the Catalyst: The strength of the Lewis acid catalyst is paramount. Stronger Lewis acids like AlCl₃ lead to faster rates compared to milder ones like FeCl₃ or ZnCl₂. researchgate.net

Substituent Effects: The electronic nature of the substituents on the aromatic substrate significantly impacts the rate. Electron-donating groups, such as the alkyl-amine functionality of the piperidinomethyl group, activate the ring towards electrophilic attack and increase the reaction rate. acs.org Conversely, the electron-withdrawing cyano group on the benzoyl chloride deactivates it slightly, but the primary rate determination depends on the nucleophilicity of the aromatic substrate.

Solvent: The choice of solvent can influence the stability of the intermediates and the activity of the catalyst. Solvents like nitromethane (B149229) have been used in kinetic studies of these reactions. acs.org

Below is a table summarizing typical kinetic parameters for related Friedel-Crafts acylation reactions to provide context.

Aromatic SubstrateAcylating AgentCatalystSolventRate Constant (Relative)
BenzeneBenzoyl ChlorideAlCl₃Benzoyl Chloride1.0
Toluene (B28343)Benzoyl ChlorideAlCl₃Benzoyl Chloride34.0
AnisoleBenzoyl ChlorideSnO₂Solvent-freeHigh Yield (92%)
BenzeneAcetyl ChlorideFeCl₃RefluxLow Yield (<10%)

This table is illustrative, compiled from data on analogous systems to show relative reactivity trends. researchgate.netacs.org

The direct observation and characterization of the transient intermediates in a standard Friedel-Crafts acylation are challenging due to their high reactivity and short lifetimes. However, their existence is strongly supported by a combination of spectroscopic evidence under specialized conditions, kinetic data, and computational modeling.

Acylium Ions: The formation of acylium ions has been confirmed using spectroscopic methods. In superacid media or in the presence of strong Lewis acids, acylium ions can be generated and stabilized sufficiently for characterization by techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. mdpi.com For instance, the IR spectrum shows a characteristic C≡O stretching frequency at a very high wavenumber (around 2200-2300 cm⁻¹), indicative of the triple bond character in the resonance-stabilized O≡C⁺-R structure. youtube.com

Sigma (σ) Complexes: These arenium ion intermediates are less stable than the acylium ions. While direct isolation from a typical acylation reaction is not feasible, their structures and role in the mechanism are well-established through analogy with other electrophilic aromatic substitution reactions. Their presence is inferred from kinetic isotope effect studies and has been modeled extensively using computational chemistry to map the reaction energy profile. In some cases, stable sigma complexes have been prepared and characterized at very low temperatures.

Mechanistic Role of the Cyano Group in Chemical Transformations

The cyano (-C≡N) group is a powerful modulator of molecular reactivity due to its distinct electronic properties. Its mechanistic influence in this compound stems primarily from its strong electron-withdrawing nature. nih.gov

Inductive and Resonance Effects: The cyano group exerts a strong electron-withdrawing effect through both induction (-I effect) and resonance (-M or -R effect). nih.govnumberanalytics.com The nitrogen atom is more electronegative than the carbon atom, creating a dipole that pulls electron density away from the aromatic ring through the sigma bond framework (inductive effect). The π-system of the nitrile can also participate in conjugation with the aromatic ring, delocalizing electron density from the ring onto the nitrogen atom (resonance effect).

Influence on the Benzophenone Core:

Deactivation of the Aromatic Ring: The cyano group deactivates the aromatic ring to which it is attached (the 2-cyano-phenyl ring) towards further electrophilic aromatic substitution. This deactivating effect is a consequence of the reduced electron density in the ring, making it less nucleophilic.

Activation towards Nucleophilic Attack: The strong electron-withdrawing nature of the cyano group makes the carbonyl carbon of the benzophenone more electrophilic. This enhances its reactivity towards nucleophiles. Furthermore, under specific and often harsh conditions, the cyano group can activate the aromatic ring towards nucleophilic aromatic substitution (S_NAr) by stabilizing the negatively charged Meisenheimer complex intermediate. numberanalytics.com

Directing Group: In the rare event of an electrophilic substitution on the cyano-substituted ring, the cyano group acts as a meta-director. youtube.com

The cyano group can also serve as a versatile synthetic handle, capable of being transformed into other functional groups such as amines, carboxylic acids, or amides, although these reactions often require vigorous conditions. nih.gov

Mechanistic Aspects of Reactions Involving the Piperidinomethyl Moiety

The piperidinomethyl moiety [(C₅H₁₀N)CH₂-] imparts a different set of reactive properties to the molecule, primarily centered on the basic nitrogen atom and the adjacent benzylic methylene (B1212753) group.

Basicity and Nucleophilicity: The nitrogen atom of the piperidine (B6355638) ring possesses a lone pair of electrons, making it a Brønsted-Lowry base and a nucleophile. It can readily react with acids to form a piperidinium (B107235) salt. This property can be used to modulate the solubility of the molecule.

Reactivity of the Benzylic Position: The methylene (-CH₂-) group is at a benzylic position, which is a site of enhanced reactivity. It is susceptible to oxidation reactions to form a corresponding aldehyde or carboxylic acid under appropriate conditions.

Formation of Iminium Ions: The piperidinomethyl group can undergo oxidation or react with specific reagents to form an N-acyliminium or iminium ion intermediate. nih.gov This can occur, for example, through dehydrogenation. researchgate.net These electrophilic iminium ions are reactive species that can participate in intramolecular cyclizations or be trapped by nucleophiles, offering a pathway to more complex molecular architectures. nih.govorganic-chemistry.org

Directing Effects: As a whole, the piperidinomethyl group is an activating, ortho-, para-director for electrophilic aromatic substitution on its attached phenyl ring due to the electron-donating nature of the alkyl group.

Vi. Chemical Biology and in Vitro Biological Target Interaction Studies

Interactions with Biomolecular Complexes (Excluding Clinical Data)

The interaction of small molecules with biomolecular complexes is a cornerstone of chemical biology, revealing mechanisms of action and providing a basis for rational drug design. Benzophenone (B1666685) photoprobes, for instance, are powerful tools in chemical proteomics. springernature.com Upon UV irradiation, they can form covalent bonds with their target proteins, enabling the profiling of a wide variety of proteins in complex biological mixtures. springernature.com

While specific interaction data for 2-Cyano-4'-piperidinomethyl benzophenone is limited, studies on analogous compounds offer valuable perspectives. For example, various benzophenone derivatives have been investigated for their interactions with enzymes and other proteins.

Molecular recognition is fundamental to the interaction between a small molecule and its biological target. This process is governed by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific arrangement of functional groups on this compound, namely the cyano group, the piperidinomethyl moiety, and the benzophenone core, would dictate its molecular recognition by a biological target.

Studies on other benzophenone derivatives have provided insights into these recognition processes. For example, research on polyhydroxy benzophenone derivatives and their interaction with cyclooxygenase 2 (COX2) has shown that specific hydrogen bonding and the number of hydroxyl groups can significantly influence binding affinity. nih.gov Molecular docking studies of some of these derivatives revealed hydrogen bonding interactions with key amino acid residues like Ser146 and Arg216 in the COX2 active site. nih.gov Similarly, the piperidine (B6355638) ring, a common scaffold in medicinal chemistry, is known to participate in crucial interactions with various receptors.

The integration of computational and experimental methods is a powerful approach to elucidate the interactions of small molecules with biological systems. Molecular docking, a key computational tool, can predict the binding mode and affinity of a ligand to a protein target. nanobioletters.com These predictions can then be validated and refined through experimental techniques.

For instance, in a study of piperidine appended benzophenone analogs, molecular docking was used to investigate the binding affinity of the compounds against cyclooxygenase (COX) enzymes. researchgate.net The computational results helped to rationalize the observed in vitro inhibitory activities. researchgate.net Similarly, computational modeling has been used to investigate the interactions between polyisoprenylated benzophenones and P-glycoprotein, suggesting that these compounds could act as both substrates and inhibitors. japsonline.com

In the context of this compound, a combined computational and experimental approach would be invaluable. Molecular docking studies could predict potential protein targets, and these predictions could then be tested through in vitro binding assays and functional experiments.

Cheminformatics in Biological Data Analysis

Cheminformatics plays a crucial role in modern drug discovery and chemical biology by enabling the analysis of large datasets of chemical and biological information. nih.gov This field utilizes computational methods to organize, analyze, and model the relationships between chemical structures and their biological activities. nih.gov

For a compound like this compound, cheminformatics tools could be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models, for example, could be developed for a series of related benzophenone derivatives to identify the structural features that are most important for a particular biological activity. researchgate.net Such models can help in the design of new analogs with improved potency or selectivity.

Furthermore, cheminformatics databases and analysis tools can be used to compare the physicochemical properties of this compound with those of known drugs and bioactive compounds. This can provide insights into its potential "drug-likeness" and help to predict its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com The analysis of large chemical spaces using cheminformatics can also help in identifying novel potential biological targets for this compound.

Vii. Future Research Directions and Integrated Methodological Advancements

Synergistic Application of Computational and Experimental Methodologies

The future of research into 2-Cyano-4'-piperidinomethyl benzophenone (B1666685) will increasingly rely on the powerful synergy between computational modeling and experimental validation. semanticscholar.org This integrated approach allows for a more efficient and insightful drug discovery process. Computational methods, such as Density Functional Theory (DFT) and molecular docking, can predict the molecule's electronic properties, stability, and potential interactions with biological targets. researchgate.net For instance, computational studies can model the structural changes and absorbance properties that result from solvent-solute interactions, providing a molecular-level understanding of its photophysical behavior. semanticscholar.org

These in silico predictions can then guide targeted experimental work. For example, if modeling suggests a high binding affinity for a particular enzyme, this can be empirically verified through in vitro assays. This iterative cycle of prediction and validation accelerates the optimization of lead compounds and minimizes the resources spent on less promising avenues. The combination of these methodologies provides a more complete picture, linking theoretical properties to real-world biological activity. semanticscholar.org

Development of Novel Synthetic Routes for Diverse Analogues

The therapeutic potential of 2-Cyano-4'-piperidinomethyl benzophenone can be significantly expanded by developing novel and efficient synthetic routes to create a diverse library of its analogues. nih.gov Future synthetic research should focus on methods that allow for facile modification of all three key components of the molecule: the cyano-substituted phenyl ring, the central benzophenone core, and the piperidinomethyl-substituted phenyl ring.

Key areas for development include:

Multi-component reactions (MCRs) : Designing one-pot reactions could streamline the synthesis process, making it more efficient and cost-effective for producing a wide range of derivatives. nih.gov

Late-stage functionalization : Developing methods to modify the core structure after its initial assembly would provide rapid access to analogues with varied functional groups, which is crucial for exploring structure-activity relationships (SAR).

Green Chemistry Approaches : Focusing on environmentally friendly and cost-effective methods, such as using readily available reagents and minimizing waste, will be important for sustainable drug development. nih.gov

The ability to generate a wide array of structurally related compounds is fundamental to identifying molecules with improved potency, selectivity, and pharmacokinetic properties. beilstein-journals.org

Advancements in Spectroscopic Characterization for Complex Structures

As more complex analogues of this compound are synthesized, advanced spectroscopic techniques will be essential for unambiguous structure elucidation. While standard techniques like ¹H and ¹³C NMR, FT-IR, and mass spectrometry are foundational, more sophisticated methods will be required to characterize intricate stereochemistry and subtle structural features. researchgate.netmdpi.com

Future characterization will likely involve:

2D NMR Techniques : Methods such as COSY, HSQC, and HMBC will be critical for assigning protons and carbons in structurally complex derivatives.

High-Resolution Mass Spectrometry (HRMS) : To confirm elemental composition with high accuracy. researchgate.net

X-ray Crystallography : For providing definitive proof of the three-dimensional structure and stereochemistry of key compounds, which is invaluable for understanding interactions with biological targets. acs.orgmdpi.com

These advanced analytical tools are indispensable for ensuring the structural integrity of newly synthesized compounds and for providing the detailed structural information needed for computational modeling and SAR studies. researchgate.net

Exploration of Chemical Space for New Pharmacological Profiles

Systematic exploration of the chemical space around the this compound scaffold is a critical future direction for discovering new therapeutic applications. mdpi.comnih.gov The concept of chemical space refers to the vast ensemble of all possible molecules that could be created. nih.gov By strategically designing and synthesizing analogues, researchers can navigate this space to identify compounds with novel or improved pharmacological profiles. mdpi.com

This exploration involves modifying the parent structure to modulate its physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. The goal is to discover derivatives that interact with new biological targets or exhibit enhanced activity against known ones. americanpharmaceuticalreview.com For example, the benzophenone scaffold is found in molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.netnih.gov Systematically creating analogues of this compound could uncover potent agents for various diseases. nih.govbiomedpharmajournal.org This process accelerates the discovery of new medicines by focusing on a "biologically active space" where promising compounds are more likely to be found. nih.gov

Table 1: Strategic Modifications for Exploring Chemical Space

Molecular ScaffoldModification StrategyTarget PropertyPotential Pharmacological Profile
Cyano-Phenyl Ring Varying substituent position (ortho, meta, para)Electronic effects, Target bindingModulated enzyme inhibition
Replacing cyano with other electron-withdrawing groupsPolarity, SolubilityAltered cell permeability
Benzophenone Core Introducing hydroxyl or methoxy (B1213986) groupsHydrogen bonding potentialEnhanced antioxidant activity
Replacing core with related ketones (e.g., thioxanthone)Conformational rigidityNovel receptor interactions
Piperidine (B6355638) Ring Introducing substituents on the piperidine ringLipophilicity, BasicityImproved blood-brain barrier penetration
Replacing piperidine with other heterocycles (e.g., morpholine)Pharmacokinetic propertiesDifferent metabolic stability

Predictive Modeling for Structure-Function Relationships

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, will be a cornerstone of future research to understand and optimize the activity of this compound derivatives. nih.govresearchgate.net QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. imust.edu.cn

By calculating various physicochemical descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of analogues, researchers can develop models that predict the activity of unsynthesized compounds. nih.govresearchgate.net This approach significantly accelerates the drug design cycle by prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net For example, a QSAR study on benzophenone derivatives as antimalarial agents successfully developed a model that could predict the activity of new compounds, demonstrating the power of this technique. nih.govresearchgate.net Future work will involve developing robust 3D-QSAR models to provide a more detailed understanding of the ligand-receptor interactions driving the biological effects of this class of molecules.

Table 2: Example of a Predictive QSAR Model

This interactive table illustrates a hypothetical QSAR model for a series of benzophenone analogues. The model predicts biological activity (LogIC50) based on calculated molecular descriptors.

Compound IDLogP (Hydrophobicity)Electronic Energy (eV)Molecular Weight ( g/mol )Predicted LogIC50
Analog-01 2.5-1500310-6.5
Analog-02 3.1-1520325-7.2
Analog-03 2.8-1490318-6.8
Analog-04 3.5-1530340-7.8
Analog-05 2.2-1480305-6.1

Q & A

Q. What computational tools predict the environmental persistence of this compound?

  • Answer: Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors. Experimental validation includes OECD 301F ready biodegradability tests and high-resolution mass spectrometry (HRMS) for metabolite identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.